Sumetizide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sumetizide can be synthesized through a multi-step process involving the reaction of various intermediatesThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Sumetizide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Studied for its effects on cellular processes and as a potential tool for probing biological pathways.
Medicine: Explored for its anti-hypertensive properties and potential use in treating cardiovascular diseases.
Industry: Investigated for its potential use in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
Sumetizide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis and a subsequent reduction in blood pressure. The molecular targets include the sodium-chloride symporter and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar anti-hypertensive properties.
Chlorothiazide: A thiazide diuretic used to treat hypertension and edema.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to Sumetizide
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike other thiazide diuretics, this compound has a unique combination of sulfonamide and thiazide moieties, which may contribute to its specific mechanism of action and potential therapeutic applications .
Properties
CAS No. |
32059-27-1 |
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Molecular Formula |
C12H13ClN4O6S2 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
6-chloro-3-[(2,5-dioxopyrrolidin-1-yl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C12H13ClN4O6S2/c13-6-3-7-9(4-8(6)24(14,20)21)25(22,23)16-10(15-7)5-17-11(18)1-2-12(17)19/h3-4,10,15-16H,1-2,5H2,(H2,14,20,21) |
InChI Key |
UVFJRTRZLRXJIH-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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